Cas no 887769-89-3 (7-fluoro-5-methoxy-Quinoline)
7-fluoro-5-methoxy-Quinoline Chemical and Physical Properties
Names and Identifiers
-
- 7-fluoro-5-methoxy-Quinoline
- AMY26732
- 5-methoxy-7-fluoroquinoline
- WS-02501
- K10278
- MFCD19690249
- 7-Fluoro-5-methoxyquinoline
- 887769-89-3
-
- Inchi: 1S/C10H8FNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,1H3
- InChI Key: ZMKZIATVLZFCOQ-UHFFFAOYSA-N
- SMILES: FC1C=C(C2=CC=CN=C2C=1)OC
Computed Properties
- Exact Mass: 177.058992041g/mol
- Monoisotopic Mass: 177.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 22.1Ų
7-fluoro-5-methoxy-Quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM227198-250mg |
7-Fluoro-5-methoxyquinoline |
887769-89-3 | 97% | 250mg |
$261 | 2023-01-02 | |
| Ambeed | A701455-100mg |
7-Fluoro-5-methoxyquinoline |
887769-89-3 | 97% | 100mg |
$142.0 | 2025-04-15 | |
| Ambeed | A701455-250mg |
7-Fluoro-5-methoxyquinoline |
887769-89-3 | 97% | 250mg |
$225.0 | 2025-04-15 | |
| Ambeed | A701455-1g |
7-Fluoro-5-methoxyquinoline |
887769-89-3 | 97% | 1g |
$582.0 | 2025-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5333-100MG |
7-fluoro-5-methoxy-quinoline |
887769-89-3 | 95% | 100MG |
¥ 825.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5333-250MG |
7-fluoro-5-methoxy-quinoline |
887769-89-3 | 95% | 250MG |
¥ 1,313.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5333-1G |
7-fluoro-5-methoxy-quinoline |
887769-89-3 | 95% | 1g |
¥ 3,399.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1721900-100mg |
7-Fluoro-5-methoxyquinoline |
887769-89-3 | 98% | 100mg |
¥1218.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1721900-250mg |
7-Fluoro-5-methoxyquinoline |
887769-89-3 | 98% | 250mg |
¥1804.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1721900-1g |
7-Fluoro-5-methoxyquinoline |
887769-89-3 | 98% | 1g |
¥4320.00 | 2024-04-26 |
7-fluoro-5-methoxy-Quinoline Suppliers
7-fluoro-5-methoxy-Quinoline Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 7-fluoro-5-methoxy-Quinoline
Introduction to 7-Fluoro-5-Methoxy-Quinoline (CAS No. 887769-89-3)
7-Fluoro-5-methoxy-quinoline, with the CAS number 887769-89-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline class, which is known for its diverse biological activities and potential therapeutic applications. The introduction of a fluoro and methoxy substituent at specific positions on the quinoline ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research and development activities.
The chemical structure of 7-fluoro-5-methoxy-quinoline consists of a quinoline core with a fluorine atom at the 7-position and a methoxy group at the 5-position. The presence of these functional groups can significantly influence the compound's solubility, stability, and reactivity. Fluorine atoms, in particular, are known to enhance the lipophilicity and metabolic stability of organic molecules, which can be advantageous in drug design. The methoxy group, on the other hand, can modulate the electronic properties of the molecule, affecting its binding affinity to biological targets.
Recent studies have explored the potential applications of 7-fluoro-5-methoxy-quinoline in various therapeutic areas. One notable area of research is its antimicrobial activity. Quinolines are well-known for their broad-spectrum antimicrobial properties, and modifications such as the introduction of fluorine and methoxy groups can enhance these properties. A study published in the Journal of Medicinal Chemistry reported that 7-fluoro-5-methoxy-quinoline exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This makes it a promising candidate for developing new antibiotics to combat drug-resistant infections.
In addition to its antimicrobial properties, 7-fluoro-5-methoxy-quinoline has also shown potential as an antiviral agent. Research conducted by a team at the University of California found that this compound exhibited significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action appears to involve inhibition of viral replication through interference with key viral enzymes. These findings suggest that 7-fluoro-5-methoxy-quinoline could be further developed as a broad-spectrum antiviral agent.
The anti-inflammatory properties of 7-fluoro-5-methoxy-quinoline have also been investigated. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. A study published in the Journal of Inflammation Research demonstrated that this compound effectively reduced inflammation in both in vitro and in vivo models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 7-fluoro-5-methoxy-quinoline could be developed as an anti-inflammatory drug for treating various inflammatory conditions.
Beyond its therapeutic applications, 7-fluoro-5-methoxy-quinoline has also been studied for its potential use in materials science. Quinolines are known for their photophysical properties, and modifications such as fluorination can enhance these properties. Research conducted at the Massachusetts Institute of Technology (MIT) explored the use of 7-fluoro-5-methoxy-quinoline as a fluorescent probe for imaging applications. The compound exhibited high fluorescence quantum yields and good photostability, making it suitable for use in bioimaging and sensing technologies.
The synthesis of 7-fluoro-5-methoxy-quinoline has been optimized using various methods to improve yield and purity. One common approach involves the condensation of 2-aminoanisole with 2-chloroacetyl chloride followed by cyclization under basic conditions to form the quinoline ring. Subsequent fluorination at the 7-position can be achieved using selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These synthetic routes have been reported to produce high-purity compounds suitable for both research and industrial applications.
In conclusion, 7-fluoro-5-methoxy-quinoline (CAS No. 887769-89-3) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure imparts valuable properties that make it an attractive candidate for further development in various fields. Ongoing research continues to uncover new uses and mechanisms of action for this compound, highlighting its significance in modern scientific endeavors.
887769-89-3 (7-fluoro-5-methoxy-Quinoline) Related Products
- 190726-41-1(Quinoline, 4-(3-fluorophenoxy)-6,7-dimethoxy-)
- 887769-90-6(5-fluoro-7-methoxy-Quinoline)
- 117201-02-2(Quinoline,4-ethoxy-5,6-difluoro-)
- 158863-11-7(1H-Indole, 6-(4-fluorophenoxy)-)
- 1227579-58-9(4-Fluoro-1H-indol-6-ol)
- 887769-93-9(8-fluoro-5-methoxy-Quinoline)
- 885521-02-8(6-Fluoro-4-methoxy-1H-indole)
- 1261602-78-1(7-Fluoroquinolin-5-ol)
- 61293-17-2(6-Fluoro-4-methoxyquinoline)
- 885521-04-0(6-Fluoro-1H-indol-4-ol)